![molecular formula C15H10Br2N2O2 B2894947 5-bromo-2-{[(4-bromophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione CAS No. 293762-03-5](/img/structure/B2894947.png)
5-bromo-2-{[(4-bromophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthetic Studies and Antibacterial Activity
One study detailed the synthesis of alkoxy isoindole-1,3-diones tetra-azabenzo(f)azulenes, exploring their antibacterial activity against various strains to determine chemotherapeutic properties (Ahmed et al., 2006). This research underscores the medicinal chemistry efforts to discover new therapeutic agents.
Synthesis of Benzo[f]isoindole-4,9-diones
Another study presented a synthesis method for benzo[f]isoindole-4,9-diones, starting from reactions that involve bromomethylated precursors, pointing to innovative approaches in organic synthesis (Claessens et al., 2008). This demonstrates the versatility and interest in isoindole derivatives within the field of synthetic organic chemistry.
Novel Succinimide Derivatives and Antifungal Activities
Research on the synthesis of novel succinimide derivatives and their antimicrobial activities illustrates the ongoing search for new compounds with potential as antifungal agents. The study highlights the importance of structural modifications to enhance biological activities (Cvetković et al., 2019).
Mesogenic Schiff Bases Derived from Isoindoline-1,3-dione
A study on the synthesis, structural, and mesophase characterization of isoindoline-1,3-dione-based mesogenic Schiff bases reveals applications in materials science, particularly in the development of liquid crystal materials (Dubey et al., 2018). This research area is crucial for advancements in displays and optical devices.
Eigenschaften
IUPAC Name |
5-bromo-2-[(4-bromoanilino)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2N2O2/c16-9-1-4-11(5-2-9)18-8-19-14(20)12-6-3-10(17)7-13(12)15(19)21/h1-7,18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUJGOJQXZIPMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCN2C(=O)C3=C(C2=O)C=C(C=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

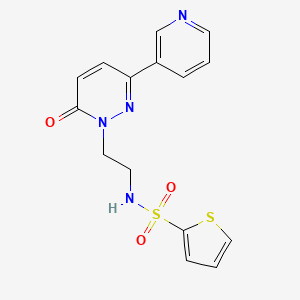
![1-(2,3-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2894865.png)
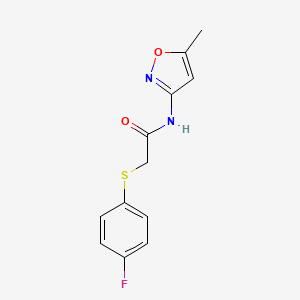
![3-(2-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2894868.png)
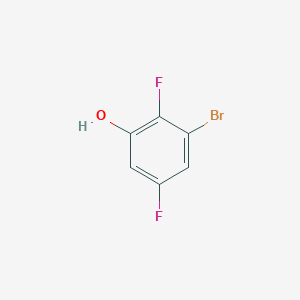
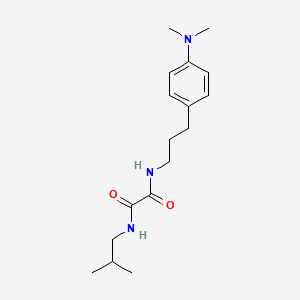
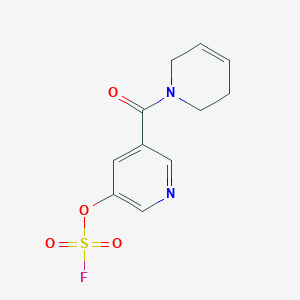
![Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B2894873.png)

![3-chloro-4-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2894879.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2894880.png)
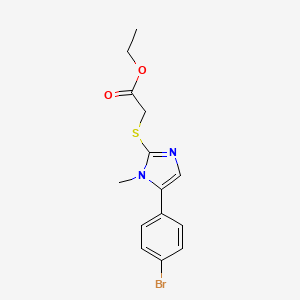
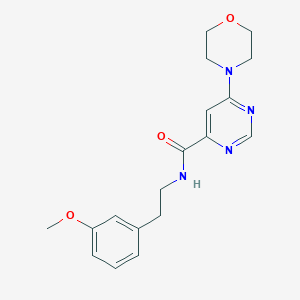
![2-{[(4-Cyanophenyl)carbamoyl]amino}pentanedioic acid](/img/structure/B2894886.png)